N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylbutanamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylbutanamide is a useful research compound. Its molecular formula is C17H15ClF3NO and its molecular weight is 341.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.0794263 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Complex Compounds: Research includes the synthesis of complex molecules like N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide through reactions involving specific reagents and conditions, showcasing the compound's role in constructing molecules with potential biological activity (Manojkumar et al., 2013).
- Chemical Reactions and Mechanisms: Studies have also focused on understanding the chemical behavior of similar compounds in specific reactions, such as the efficient and stereoselective syntheses of isomeric trifluoromethyl-platinum(IV) chlorides, which help in elucidating reaction mechanisms and developing new synthetic methodologies (Martínez-Salvador et al., 2011).
Materials Science
- Development of Novel Materials: The compound's derivatives have been explored for their potential in creating new materials, such as in the synthesis and characterization of novel thiourea derivatives, which demonstrated significant anti-pathogenic activity, indicating their potential in developing antimicrobial materials (Limban et al., 2011).
Pharmacology and Biomedical Applications
- Antifungal and Antimicrobial Applications: Research into compounds structurally related to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylbutanamide includes investigating their antifungal and antimicrobial properties, which could inform the development of new treatments for infections, particularly those resistant to existing antibiotics. For example, a study on novel thiourea derivatives has highlighted their anti-pathogenic activity, suggesting potential applications in antimicrobial and antibiofilm agent development (Limban et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO/c1-2-13(11-6-4-3-5-7-11)16(23)22-12-8-9-15(18)14(10-12)17(19,20)21/h3-10,13H,2H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCWTWCCTSCLBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.